Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Aliskiren API Optical Purity
The (R)-enantiomer of this alcohol intermediate is the sole enantiomer that delivers the correct (2S,4S,5S,7S) configuration of aliskiren. Patent specifications require an enantiomeric excess (e.e.) of ≥98% for this intermediate to ensure the final API meets pharmacopoeial optical‑purity standards [1]. The racemic mixture, by contrast, produces an equimolar distribution of aliskiren diastereomers, reducing the desired diastereomer yield to ≤50% and generating stereoisomeric impurities that are difficult to purge in downstream steps [2].
| Evidence Dimension | Enantiomeric purity (chiral HPLC, % e.e.) |
|---|---|
| Target Compound Data | ≥98% e.e. (specification per aliskiren intermediate patents) |
| Comparator Or Baseline | Racemic mixture: 0% e.e. (equimolar R/S) |
| Quantified Difference | ≥98 percentage-point difference in enantiomeric excess |
| Conditions | Chiral HPLC or SFC analysis; specified in generic aliskiren intermediate filing dossiers (e.g., DMF Type II). |
Why This Matters
Procurement of the <2% e.e. racemate directly translates to ≤50% yield loss of the desired aliskiren diastereomer and necessitates additional chiral resolution steps that are economically unviable at commercial scale.
- [1] Eureka/Patsnap. Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren. Describes the (2R)-enantiomer as the main intermediate; product specifications imply ≥98% e.e. View Source
- [2] FDA Guidance for Industry. ANDAs: Impurities in Drug Substances. June 2009. Defines stereoisomeric impurity thresholds and the burden of demonstrating adequate control. View Source
